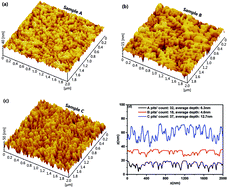Improving the internal quantum efficiency of QD/QW hybrid structures by increasing the GaN barrier thickness
RSC Advances Pub Date: 2020-11-12 DOI: 10.1039/D0RA05566B
Abstract
Three InGaN/GaN quantum well (QW) samples with different barrier thickness (Sample A: 15 nm, Sample B: 17.5 nm, and Sample C: 20 nm) were grown via a metal organic chemical vapor deposition (MOCVD) system. The InGaN/GaN QWs became QD/QW hybrid structures due to the high density of V-shaped pits (VPs), which cut the InGaN wells into InGaN quantum dots (QDs) and indium-rich (In-rich) QDs stemming from the indium phase separation. By increasing the thickness of GaN barriers, the interactions between InGaN wells are weakened; thus, the strain accumulation is relieved and the strain relaxation degree decreases. Abnormally, the residual internal strain first increased due to least VPs in B and then decreased for C. Lower internal strain weakens the strain-induced piezoelectric polarization effect and as a result, a higher electron–hole wave function overlap and radiative recombination efficiency are improved. Similarly, lower strain relaxation results in more homogeneous indium distribution, and accordingly, a slightly weaker carrier localization effect (CLE). The CLEs of the three samples are strong enough that carriers can be confined by localized states even at room temperature; thus, the slightly weaker CLE does not influence the internal quantum efficiency (IQE). More importantly, InGaN QDs or QWs with lower strain relaxation contain fewer stacking faults that can act as non-radiative recombination centers (NRRCs), improving the IQE. By analyzing the effects of strain-induced piezoelectric polarization, NRRCs and carrier localization on the IQE, it is found that less NRRCs are a major factor in improving the IQE of these QD/QW hybrid structures.

Recommended Literature
- [1] Barium sulfate crystallization in non-aqueous solvent†
- [2] Boosting the photocatalytic performance of (001) BiOI: enhancing donor density and separation efficiency of photogenerated electrons and holes†
- [3] Bromoperoxidase mimic as catalysts for oxidative bromination—synthesis, structures and properties of the diversified oxidation state of vanadium(iii, iv and v) complexes with pincer N-heterocycle ligands†
- [4] CeO2−x quantum dots with massive oxygen vacancies as efficient catalysts for the synthesis of dimethyl carbonate†‡
- [5] Brønsted acid catalysis – the effect of 3,3′-substituents on the structural space and the stabilization of imine/phosphoric acid complexes†
- [6] Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source†
- [7] Broadly tuning Bi3+ emission via crystal field modulation in solid solution compounds (Y,Lu,Sc)VO4:Bi for ultraviolet converted white LEDs
- [8] Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†
- [9] Cage-incorporation of secondary amine in Ruddlesden–Popper 2D hybrid perovskite with strong photoconductivity and polarization response†
- [10] Capillary zone electrophoresis–mass spectrometry with microliter-scale loading capacity, 140 min separation window and high peak capacity for bottom-up proteomics†

Journal Name:RSC Advances
research_products
-
CAS no.: 13861-22-8
-
CAS no.: 3481-02-5
-
CAS no.: 62755-62-8









